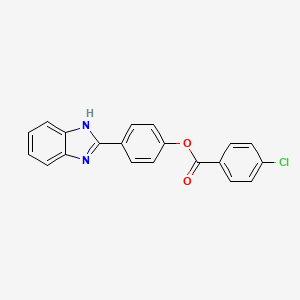

4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(1H-benzimidazol-2-yl)phenyl] 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2/c21-15-9-5-14(6-10-15)20(24)25-16-11-7-13(8-12-16)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDWTAFENCKWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 1h Benzimidazol 2 Yl Phenyl 4 Chlorobenzoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

The most logical and common retrosynthetic disconnection for an ester is at the ester bond itself. For 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (B1228818), cleaving the C-O bond of the ester group separates the molecule into two key fragments. This disconnection simplifies the complex target into two more manageable synthetic targets: an alcohol (a phenol (B47542) in this case) and a carboxylic acid derivative.

Following the disconnection of the ester linkage, the two precursor molecules are identified. The portion of the molecule containing the benzimidazole (B57391) ring becomes 4-(1H-benzimidazol-2-yl)phenol. The other fragment is identified as 4-chlorobenzoic acid or its more reactive acyl chloride derivative, 4-chlorobenzoyl chloride. The final step in the forward synthesis would therefore be an esterification reaction, such as a Fischer esterification or more commonly, the reaction of the phenol with the acyl chloride in the presence of a base.

Synthesis of the 4-(1H-Benzimidazol-2-yl)phenol Intermediate

The synthesis of this crucial intermediate involves the formation of the heterocyclic benzimidazole ring system attached to a phenol-bearing phenyl group.

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. The Phillips condensation reaction is a widely utilized method for this transformation. In the synthesis of 4-(1H-benzimidazol-2-yl)phenol, this involves the reaction of o-phenylenediamine with 4-hydroxybenzoic acid or, more commonly, 4-hydroxybenzaldehyde (B117250).

The reaction of o-phenylenediamine with an aldehyde, catalyzed by an acid or an oxidizing agent, proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the 2-substituted benzimidazole. Research has demonstrated the synthesis of 4-(1H-benzimidazol-2-yl)phenol via the condensation of o-phenylenediamine and 4-hydroxybenzaldehyde. nih.gov

Table 1: Synthesis and Characterization of Benzimidazole Intermediates

| Compound | Molecular Formula | Yield | Melting Point (°C) | Analytical Data |

|---|---|---|---|---|

| 4-(1H-benzimidazol-2-yl)phenol | C₁₃H₁₀N₂O | 78% | 271 | ¹H NMR: δ 6.06 (s, 1H, NH), 6.82 (d, 2H), 6.98 (d, 2H), 7.21 (d, 2H), 7.52 (d, 2H); IR (KBr): 3379 (NH), 3211 (OH), 3078 (Ar-CH), 1461 (C=N) cm⁻¹; MS: m/z 211 (M⁺+H). nih.gov |

| 4-(6-methyl-1H-benzimidazol-2-yl)phenol | C₁₄H₁₂N₂O | 82% | 245 | ¹H NMR: δ 2.56 (d, 3H), 6.48 (s, 1H, NH), 6.78 (d, 2H), 6.92 (d, 2H), 7.48 (d, 1H), 8.10 (d, 1H), 8.44 (s, 1H); MS: m/z 225 (M⁺+H). nih.gov |

The most direct functionalization strategy involves starting with a phenyl precursor that already contains the desired substituent. For the synthesis of 4-(1H-benzimidazol-2-yl)phenol, utilizing 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid as the starting material is the most efficient approach. This strategy avoids the need for post-synthesis functionalization of the phenyl ring, which could lead to issues with regioselectivity and require additional protection and deprotection steps for the reactive N-H groups of the benzimidazole ring.

Synthesis of 4-Chlorobenzoic Acid Precursor

4-Chlorobenzoic acid is a common organic compound that serves as the second key precursor. nih.gov It is a white solid prepared through several synthetic routes. wikipedia.org

The most prevalent industrial and laboratory method for its preparation is the oxidation of 4-chlorotoluene (B122035). wikipedia.org This reaction typically employs strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate in an acidic medium. The methyl group of 4-chlorotoluene is oxidized to a carboxylic acid group, yielding the desired product. Other methods include gas-phase oxidation and photochlorination hydrolysis. guidechem.com

Table 2: Comparison of Synthetic Methods for Chlorobenzoic Acids

| Method | Starting Material | Oxidizing Agent/Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| Permanganate Oxidation | o-Chlorotoluene | Potassium Permanganate (KMnO₄), Water, Heat | o-Chlorobenzoic Acid | 76-78% | orgsyn.org |

| Permanganate Oxidation | 4-Chlorotoluene | Potassium Permanganate (KMnO₄) | 4-Chlorobenzoic Acid | High | wikipedia.org |

| Nitration/Addition | p-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 4-chloro-3-nitrobenzoic acid | 98.7% | prepchem.com |

The oxidation of the corresponding chlorotoluene is a robust and well-established method, providing good yields of the carboxylic acid. wikipedia.orgorgsyn.org The crude product can be purified by recrystallization to obtain high-purity 4-chlorobenzoic acid, which can then be converted to 4-chlorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride for the final esterification step.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate |

| 4-(1H-benzimidazol-2-yl)phenol |

| 4-chlorobenzoic acid |

| 4-chlorobenzoyl chloride |

| o-phenylenediamine |

| 4-hydroxybenzoic acid |

| 4-hydroxybenzaldehyde |

| 4-(6-methyl-1H-benzimidazol-2-yl)phenol |

| 4-(6-nitro-1H-benzimidazol-2-yl)phenol |

| 4-chlorotoluene |

| o-chlorotoluene |

| o-chlorobenzoic acid |

| 4-chloro-3-nitrobenzoic acid |

| Styrene chloride |

| Potassium permanganate |

| Potassium dichromate |

| Thionyl chloride |

| Oxalyl chloride |

| Sodium hypochlorite |

| Nitric acid |

Established Synthetic Routes to Halogenated Benzoic Acids

4-Chlorobenzoic acid is a crucial intermediate in the synthesis of this compound. It is a white solid organic compound with the molecular formula ClC₆H₄CO₂H. wikipedia.org Several methods have been established for its preparation, each with distinct advantages and limitations.

One of the most common industrial methods is the oxidation of 4-chlorotoluene . wikipedia.orgsavemyexams.com This process typically employs strong oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid. savemyexams.comorgsyn.org When using potassium permanganate, the alkyl side-chain of 4-chlorotoluene is oxidized to a carboxyl group. The reaction is usually performed by heating the alkylbenzene under reflux with an alkaline solution of KMnO₄, followed by acidification to yield the carboxylic acid. savemyexams.com While effective, methods involving reagents like potassium dichromate can lead to significant pollution, and nitric acid oxidation may cause equipment corrosion and undesirable side reactions. guidechem.com

Other synthetic approaches include:

Photochlorination Hydrolysis: This method involves the chlorination of toluene (B28343) followed by hydrolysis.

Gas-Phase and Liquid-Phase Oxidation: These methods utilize oxygen to oxidize the precursor molecule. guidechem.com

Nitration and Reduction Route: A multi-step process can be employed where p-chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid, which can then be used in further syntheses. prepchem.com

The choice of a specific synthetic route often depends on factors such as scale, cost, available equipment, and environmental considerations.

Table 1: Comparison of Synthetic Routes for 4-Chlorobenzoic Acid

| Synthetic Method | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidation | 4-Chlorotoluene | KMnO₄, H₂O, Heat; then Acid | High yield, well-established | Use of strong oxidizing agents, potential for manganese dioxide waste. savemyexams.comorgsyn.org |

| Oxidation | 4-Chlorotoluene | Nitric Acid | Effective oxidation | Equipment corrosion, potential for side reactions. guidechem.com |

| From Benzophenone (B1666685) | Halogenated Benzophenones | Oxidizing agents (e.g., H₂O₂) | Can produce a variety of halogenated benzoic acids | May require synthesis of the benzophenone precursor. google.com |

| Halogenation | Benzoic Acid | Halogenating agent, Alkaline compound | High regioselectivity for 2-halogenated acids | May not be suitable for 4-substitution. google.com |

Esterification Strategies for the Formation of this compound

The formation of the ester bond between the phenolic hydroxyl group of 4-(1H-benzimidazol-2-yl)phenol and the carboxyl group of 4-chlorobenzoic acid is the pivotal step in synthesizing the final product. Due to the lower reactivity of phenols compared to aliphatic alcohols, specific esterification methods are required. libretexts.orgyoutube.com

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. tcu.edu The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products. This is often accomplished by using an excess of one reactant or by removing water as it is formed. tcu.edu

However, the direct Fischer esterification between a phenol and a carboxylic acid is generally inefficient. youtube.com Phenols are significantly less nucleophilic than alcohols because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability to attack the carbonyl carbon of the carboxylic acid. reddit.com Consequently, the reaction is very slow, and forcing conditions (such as high temperatures) may lead to decomposition or side reactions. libretexts.orgresearchgate.net Therefore, Fischer esterification is not considered a practical method for the synthesis of this compound under standard conditions.

Steglich esterification offers a mild and highly effective alternative for forming esters, particularly for substrates that are sensitive to the harsh conditions of other methods. wikipedia.orgyoutube.com This reaction utilizes a coupling reagent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org

The mechanism proceeds as follows:

The carboxylic acid (4-chlorobenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnptel.ac.in This intermediate is essentially an activated form of the carboxylic acid, similar in reactivity to an acid anhydride (B1165640). organic-chemistry.org

The nucleophilic catalyst, DMAP, attacks the O-acylisourea to form an even more reactive acylpyridinium intermediate. This step is crucial for accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea. organic-chemistry.orgrsc.org

The phenol (4-(1H-benzimidazol-2-yl)phenol) then attacks the activated acylpyridinium intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst. organic-chemistry.org

The DCC, having formally removed a molecule of water, is converted into the byproduct N,N'-dicyclohexylurea (DCU). wikipedia.org

This method is advantageous because it proceeds under mild, often room-temperature, conditions and can be used with sterically hindered or acid-labile substrates. organic-chemistry.orgnptel.ac.in The primary drawback is the removal of the DCU byproduct, which has low solubility in many common organic solvents but can typically be removed by filtration. rsc.org

Table 2: Key Reagents in Steglich Esterification

| Reagent | Role | Function |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Reagent / Dehydrating Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.orgchemistrysteps.com |

| 4-Dimethylaminopyridine (DMAP) | Acyl-Transfer Catalyst | Acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate to accelerate the reaction. organic-chemistry.orgrsc.org |

| 4-(1H-benzimidazol-2-yl)phenol | Nucleophile | The phenolic hydroxyl group attacks the activated carboxylic acid. |

| 4-Chlorobenzoic Acid | Electrophile Precursor | Provides the acyl group for the ester. |

A highly reliable and common method for synthesizing esters from phenols is through acylation using a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride. libretexts.org For the synthesis of the target molecule, this would involve reacting 4-(1H-benzimidazol-2-yl)phenol with 4-chlorobenzoyl chloride.

The reaction is a nucleophilic acyl substitution. The phenol's oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group, forming the ester and hydrogen chloride (HCl) as a byproduct. chemguide.co.uk

The reaction can be carried out under various conditions:

Neutral Conditions: The reaction between a phenol and an acid chloride can proceed at room temperature, though it is often slower than the corresponding reaction with an alcohol. libretexts.org

Base Catalysis: The reaction is frequently performed in the presence of a weak base, such as pyridine (B92270). The base serves two purposes: it neutralizes the HCl byproduct that is formed, and it can act as a nucleophilic catalyst, similar to DMAP in the Steglich reaction, to further activate the acid chloride.

Schotten-Baumann Conditions: This technique involves using an aqueous base (like NaOH solution) in a two-phase system. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then reacts readily with the acid chloride present in the organic phase. lew.ro

Using 4-chlorobenzoic anhydride is an alternative to the acid chloride. The reactions are analogous but generally slower, often requiring heating. The byproduct in this case is a molecule of 4-chlorobenzoic acid. libretexts.org

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. The choice of solvent and the control of temperature are critical factors that influence reaction kinetics, equilibrium, and the prevalence of side reactions. acs.org

The selection of an appropriate solvent is crucial for any of the viable esterification strategies. An ideal solvent should dissolve all reactants and reagents, be inert to the reaction conditions, and facilitate easy product isolation.

For Steglich Esterification: Polar aprotic solvents are generally used. wikipedia.org A recent analysis of Steglich-type reactions showed that dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH₃CN) are the most commonly employed solvents. rsc.org The choice of solvent can significantly affect the reaction rate. nih.gov

For Acylation with Acid Chlorides: Solvents like dichloromethane, diethyl ether, or toluene are common. If a base like pyridine is used, it can sometimes serve as both the catalyst and the solvent.

Temperature plays a vital role in controlling the reaction rate versus the rate of side reactions.

In Steglich esterification, reactions are typically run at room temperature to maintain mild conditions and prevent the thermal rearrangement of the O-acylisourea intermediate. wikipedia.orgyoutube.com

In acylation reactions, lower temperatures (e.g., 0 °C) can be used to control the exothermicity of the reaction, especially when using highly reactive acid chlorides. lew.ro Conversely, if the reactants are less reactive, gentle heating may be required to drive the reaction to completion. libretexts.org Higher temperatures in base-catalyzed acylations can sometimes promote the hydrolysis of the acid chloride or the ester product, leading to lower yields. lew.ro

Optimizing these parameters involves balancing reaction speed with selectivity to achieve the highest possible yield of the desired product. researchgate.net

Table 3: Common Solvents for Esterification and Their Properties

| Solvent | Type | Typical Use Case | Considerations |

|---|---|---|---|

| Dichloromethane (DCM) | Polar Aprotic | Steglich Esterification, Acylation | Good solubility for many organic compounds; relatively low boiling point. youtube.comrsc.org |

| Tetrahydrofuran (THF) | Polar Aprotic | Steglich Esterification | Good solvent properties; must be free of peroxides. rsc.org |

| Acetonitrile (CH₃CN) | Polar Aprotic | Steglich Esterification | Can influence reaction kinetics. rsc.orgnih.gov |

| Pyridine | Basic | Acylation with Acid Chlorides | Often used as both a solvent and a base catalyst. |

| Dimethylformamide (DMF) | Polar Aprotic | Steglich Esterification | High boiling point; can be difficult to remove. rsc.org |

Catalyst Selection and Loadings

The synthesis of the benzimidazole ring is often facilitated by the use of a catalyst to improve reaction rates and yields. A variety of catalysts have been employed for this purpose, ranging from traditional acid catalysts to more modern and environmentally friendly options.

In the condensation reaction between o-phenylenediamine and carboxylic acids or aldehydes, strong acids such as hydrochloric acid or polyphosphoric acid are commonly used. sphinxsai.comresearchgate.net These catalysts protonate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.

The catalyst loading is a critical parameter that needs to be optimized for each specific reaction. In the iron-porphyrin catalyzed synthesis of benzimidazoles, different catalyst loadings were investigated to find the optimal concentration. nih.gov Generally, the goal is to use the lowest possible catalyst loading that still provides a high yield and a reasonable reaction time, in line with the principles of green chemistry.

Interactive Data Table: Comparison of Catalysts for Benzimidazole Synthesis

| Catalyst Type | Specific Catalyst Example | Typical Loading | Reaction Conditions | Advantages |

| Acid Catalysts | Hydrochloric Acid | Varies | Often requires heating | Readily available, inexpensive |

| Metal Catalysts | Iron(III) Porphyrin | Catalytic amount | Mild conditions, room temp | High yields, one-pot synthesis |

| Metal Halides | Ammonium Chloride | Varies | Room temperature | Economical, effective |

| Green Catalysts | Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles | Catalytic amount | Water as solvent | Recyclable, environmentally friendly |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of benzimidazole derivatives has gained significant attention in recent years, aiming to reduce the environmental impact of chemical processes. eprajournals.comchemmethod.com These principles focus on the use of environmentally benign solvents, the reduction of waste, and the use of renewable resources and energy-efficient methods. mdpi.com

One of the key aspects of green chemistry is the use of alternative solvents. Traditional benzimidazole syntheses often employ volatile and toxic organic solvents. researchgate.net Green alternatives include water, ionic liquids, and solvent-free reaction conditions. sphinxsai.comeprajournals.com For example, the use of water as a solvent in the synthesis of azo-linked benzo[d]imidazoles has been reported, offering both environmental and economic benefits. sphinxsai.comtandfonline.com

Microwave irradiation has emerged as a green synthetic method that can significantly reduce reaction times and improve yields. mdpi.com The synthesis of 2-substituted benzimidazoles has been achieved using microwave irradiation in the presence of an ionic liquid. mdpi.com

The development of recyclable catalysts is another important aspect of green chemistry. Magnetically recoverable nanocatalysts, such as Fe3O4@Silicapropyl@Vanillin/Thiamin nanoparticles, have been successfully used for the synthesis of benzo[d]imidazoles. tandfonline.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. tandfonline.com

Solvent-free reactions represent an ideal green chemistry approach as they eliminate the need for solvents altogether. eprajournals.com The synthesis of benzimidazoles has been achieved under solvent-free conditions using metal coordinate complexes as catalysts, providing a mild and inexpensive process. sphinxsai.com

Interactive Data Table: Application of Green Chemistry Principles in Benzimidazole Synthesis

| Green Chemistry Principle | Application in Benzimidazole Synthesis | Example |

| Use of Greener Solvents | Replacement of toxic organic solvents with water or ionic liquids. | Synthesis of azo-linked benzo[d]imidazoles in water. tandfonline.com |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 2-substituted benzimidazoles. mdpi.com |

| Use of Recyclable Catalysts | Employment of magnetically separable nanocatalysts. | Fe3O4@Silicapropyl@Vanillin/Thiamin nanoparticles for benzo[d]imidazole synthesis. tandfonline.com |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Synthesis of benzimidazoles using a metal coordinate complex under solvent-free conditions. sphinxsai.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 1h Benzimidazol 2 Yl Phenyl 4 Chlorobenzoate

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (B1228818) is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

A prominent feature in the spectrum would be the strong absorption band associated with the ester carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. This is consistent with the ester C=O stretch seen in similar compounds like 4-formylphenyl 4-chlorobenzoate at 1741.78 cm⁻¹ researchgate.netresearchgate.net. The C-O stretching vibrations of the ester group are expected to produce two bands, an asymmetric and a symmetric one, likely appearing between 1270 and 1000 cm⁻¹.

The benzimidazole (B57391) moiety would be identified by the N-H stretching vibration, which is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹, indicative of intermolecular hydrogen bonding. For comparison, the N-H stretch in related benzimidazole derivatives has been observed around 3430-3449 cm⁻¹ ijrpc.comrsc.org. The C=N stretching vibration of the imidazole (B134444) ring is expected to be found in the 1610-1630 cm⁻¹ region. Aromatic C-H stretching vibrations are predicted to be observed as a group of bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would likely appear in the 1450-1600 cm⁻¹ range. The presence of the chloro-substituted benzene (B151609) ring is indicated by a C-Cl stretching band, typically found in the 800-600 cm⁻¹ region.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Benzimidazole) | 3200-3400 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| C=O (Ester) | 1735-1750 | Stretching |

| C=N (Imidazole) | 1610-1630 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O (Ester) | 1000-1270 | Stretching |

| C-Cl | 600-800 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound by providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to provide detailed information about the different proton environments within the molecule. The benzimidazole N-H proton is predicted to appear as a broad singlet at a downfield chemical shift, typically above 12.0 ppm, as seen in similar 2-phenyl-1H-benzimidazole structures where this peak appears around 12.88 ppm rsc.org.

The aromatic protons will resonate in the region of 7.0-8.5 ppm. The protons on the 4-chlorobenzoyl group are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the phenyl ring linking the benzimidazole and the ester group will also likely appear as two doublets. The four protons of the benzo group of the benzimidazole moiety are expected to show more complex splitting patterns, appearing as multiplets. For instance, in 2-(4-chlorophenyl)-1H-benzimidazole, the aromatic protons are observed between 7.23 and 8.20 ppm rsc.org.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Benzimidazole) | >12.0 | br s | 1H |

| Aromatic Protons (4-chlorobenzoyl) | 7.5-8.2 | d, d | 4H |

| Aromatic Protons (phenyl linker) | 7.2-8.0 | d, d | 4H |

| Aromatic Protons (benzimidazole) | 7.2-7.8 | m | 4H |

d = doublet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum will reveal the number of distinct carbon environments and provide information about their electronic nature. The ester carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 164-166 ppm. This is consistent with related ester compounds rsc.org. The C2 carbon of the benzimidazole ring, bonded to two nitrogen atoms, is also expected to be significantly downfield, likely in the 150-155 ppm region.

The remaining aromatic carbons will resonate in the 110-145 ppm range. The carbon attached to the chlorine atom in the 4-chlorobenzoyl group is expected to be found around 139 ppm, as seen in benzyl (B1604629) 4-chlorobenzoate rsc.org. The other quaternary and protonated aromatic carbons will have distinct chemical shifts based on their electronic environments. For example, in 2-(4-chlorophenyl)-1H-benzimidazole, the aromatic carbons resonate between 111.88 and 150.63 ppm rsc.org.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 164-166 |

| C2 (Benzimidazole) | 150-155 |

| Aromatic C-Cl | 138-140 |

| Aromatic Quaternary Carbons | 125-150 |

| Aromatic CH Carbons | 110-135 |

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for identifying the connectivity between the different structural fragments of the molecule, such as the linkage between the phenyl group and the ester oxygen, and the connection of the phenyl ring to the C2 of the benzimidazole.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The molecular weight of this compound is 362.8 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 362, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at m/z 364 with approximately one-third the intensity of the M⁺ peak).

The fragmentation pattern would likely involve the cleavage of the ester bond, which is a common fragmentation pathway for esters. This would lead to the formation of characteristic fragment ions. One major fragmentation could be the loss of the 4-chlorobenzoyloxy radical, leading to a fragment ion corresponding to the [4-(1H-benzimidazol-2-yl)phenyl]⁺ cation. Another significant fragmentation pathway would be the formation of the 4-chlorobenzoyl cation at m/z 139. Further fragmentation of the benzimidazole moiety would also be expected.

| m/z | Predicted Fragment Ion |

|---|---|

| 362/364 | [M]⁺ (Molecular ion) |

| 223 | [M - OCOC₆H₄Cl]⁺ |

| 194 | [C₁₃H₁₀N₂]⁺ (2-phenylbenzimidazole cation) |

| 139/141 | [COC₆H₄Cl]⁺ (4-chlorobenzoyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The extensive conjugation in this compound, involving the benzimidazole ring system, the central phenyl ring, and the 4-chlorobenzoyl group, is expected to result in strong UV absorption.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. Based on data for similar 2-arylbenzimidazole derivatives, strong absorption maxima are expected in the range of 300-360 nm. For instance, related benzimidazole compounds show absorption maxima around 345-358 nm researchgate.net. The exact position and intensity of the absorption bands will be influenced by the solvent polarity. The extended π-system of the molecule suggests it will have interesting photophysical properties.

| Transition Type | Predicted Absorption Maximum (λmax, nm) |

|---|---|

| π → π* | ~300-360 |

An article on the advanced structural and spectroscopic characterization of this compound cannot be generated at this time. A thorough review of scientific literature and chemical databases did not yield specific experimental data for this compound regarding X-ray crystallography or thermal analysis.

The requested sections—including single crystal growth, unit cell parameters, molecular conformation, intermolecular interactions, Hirshfeld surface analysis, and thermal analysis (TGA/DSC)—require detailed, published research findings that are not currently available for this compound. While data exists for structurally related benzimidazole derivatives, it is scientifically inappropriate to extrapolate such specific data from one compound to another.

Generation of the article as outlined is contingent upon the future publication of dedicated research on the crystallographic and thermal properties of this compound.

Computational and Theoretical Investigations of 4 1h Benzimidazol 2 Yl Phenyl 4 Chlorobenzoate

Quantum Chemical Calculations Based on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.govbiointerfaceresearch.com For 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (B1228818), DFT calculations provide a fundamental understanding of its intrinsic properties. These calculations are typically performed to obtain optimized molecular geometry and to derive various electronic and thermodynamic parameters that characterize the compound's stability and chemical behavior. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. irjweb.com This gap is instrumental in determining the molecule's bioactivity through intermolecular charge transfer processes. For benzimidazole (B57391) derivatives, these values help predict their potential as functional materials or pharmacologically active agents. biointerfaceresearch.comresearchgate.net

| Parameter | Illustrative Energy Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.30 |

This table presents hypothetical DFT-calculated energy values for 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate to illustrate a typical analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red (negative potential). These areas are often found around electronegative atoms like oxygen and nitrogen. In contrast, electron-deficient regions, which are prone to nucleophilic attack, are colored blue (positive potential) and are usually located around hydrogen atoms. nih.gov For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the ester group and the nitrogen atoms of the benzimidazole ring, indicating these as primary sites for electrophilic interactions. Positive regions would be expected around the N-H proton of the benzimidazole and other aromatic protons.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. biointerfaceresearch.com These parameters are essential for comparing the chemical behavior of different compounds.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, characterizing it as an electrophile. A higher electrophilicity index suggests a greater capacity to act as an electron acceptor. biointerfaceresearch.comnih.gov

Nucleophilicity (Nu): This parameter measures the electron-donating capability of a molecule.

These descriptors are crucial for predicting how this compound will interact with other chemical species.

| Global Reactivity Descriptor | Illustrative Calculated Value (eV) |

| Chemical Hardness (η) | 2.15 |

| Electrophilicity Index (ω) | 3.72 |

| Nucleophilicity (Nu) | 2.98 |

This table provides representative values for global reactivity descriptors of this compound, derived from hypothetical HOMO/LUMO energies.

DFT calculations can also predict key thermodynamic properties, offering insights into the stability and formation of this compound. researchgate.net These parameters include:

Enthalpy (H): Represents the total heat content of the molecule.

Heat Capacity (Cv): Indicates the amount of heat required to raise the molecule's temperature.

Entropy (S): Measures the degree of randomness or disorder in the molecule.

These values are vital for understanding the compound's behavior under different thermal conditions and predicting the spontaneity of reactions in which it participates.

| Thermodynamic Parameter | Illustrative Calculated Value |

| Enthalpy (H) | -1350.25 Hartree |

| Heat Capacity (Cv) | 95.85 cal/mol·K |

| Entropy (S) | 150.45 cal/mol·K |

This table shows hypothetical thermodynamic parameters for this compound as predicted by DFT calculations.

Molecular Docking Studies on Biomolecular Targets

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or DNA (receptor). fip.org This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov Benzimidazole derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for docking studies against various therapeutic targets. nih.govnih.gov

Molecular docking studies on this compound can predict its binding affinity and interaction patterns with specific biological targets. The binding affinity, often expressed as a binding energy score (in kcal/mol), indicates the strength of the ligand-receptor interaction. A more negative value signifies a more stable and potent binding. fip.org

These studies also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand within the receptor's active site. For instance, docking studies on similar benzimidazole structures have explored their potential as inhibitors of enzymes like lactate (B86563) dehydrogenase, cyclooxygenase-2 (COX-2), and various protein kinases. nih.govresearchgate.net Such analyses could identify key amino acid residues that interact with the benzimidazole core, the phenyl group, or the chlorobenzoate moiety of the title compound, providing a rational basis for designing more potent analogues. nih.gov

| Biomolecular Target (PDB ID) | Illustrative Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 |

| BCR-ABL Kinase | -8.8 | Met318, Thr315, Phe382 |

| FTO Protein | -8.5 | His231, Asp233, Arg316 |

This table presents a hypothetical summary of molecular docking results for this compound against plausible therapeutic targets, illustrating potential binding affinities and key interactions.

Identification of Key Amino Acid Residues in Binding Pockets

No molecular docking or crystallography studies detailing the binding of this compound to a specific protein target were found. Therefore, a list of key amino acid residues involved in its interaction within a binding pocket cannot be provided. Research on other benzimidazole derivatives has identified interactions with various biological targets, but this information is not specific to the compound .

Molecular Dynamics (MD) Simulations for Dynamic Molecular Behavior

There are no specific Molecular Dynamics (MD) simulation studies in the scientific literature for this compound. While MD simulations are a common tool for studying the dynamic behavior of ligands and proteins, this particular compound has not been the subject of such a published investigation. mdpi.com

Evaluation of Conformational Stability and Flexibility in Solvated Environments

An evaluation of the conformational stability and flexibility of this compound in solvated environments, typically derived from MD simulations, could not be found.

Trajectory Analysis of Binding and Dissociation Events

No studies involving the trajectory analysis of binding and dissociation events for this compound are available in the current body of scientific literature.

Lattice Energy Analysis and Intermolecular Interaction Contributions to Crystal Stability

The analysis would quantify the energetic contributions of different types of intermolecular contacts, such as hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, one would expect significant contributions from N-H···N or N-H···O hydrogen bonds involving the benzimidazole moiety. Additionally, π-π stacking interactions between the aromatic rings (benzimidazole, phenyl, and chlorophenyl) would likely play a crucial role in the crystal's stability. The chlorine atom could also participate in halogen bonding or other weaker interactions. By understanding these contributions, one can gain insights into the compound's physical properties, such as melting point and solubility.

Hypothetical Intermolecular Interaction Contributions:

| Interaction Type | Energy Contribution (kJ/mol) | Key Moieties Involved |

| Hydrogen Bonding | -40 to -60 | Benzimidazole N-H and neighboring acceptor |

| π-π Stacking | -30 to -50 | Phenyl and benzimidazole rings |

| Van der Waals | -20 to -40 | General contacts throughout the molecule |

| Halogen Bonding | -5 to -15 | Chlorine atom and an electronegative atom |

This table is illustrative and based on typical energy ranges for these interactions, not on published data for this specific compound.

Investigation of Biological Activities in Vitro and Mechanistic Focus for 4 1h Benzimidazol 2 Yl Phenyl 4 Chlorobenzoate

Antimicrobial Efficacy Assessments (In Vitro)

The benzimidazole (B57391) scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial activity. nih.gov While specific studies on 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (B1228818) are limited, the biological activities of structurally related compounds provide valuable insights into its potential efficacy.

Benzimidazole derivatives have demonstrated notable antibacterial properties. For instance, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent activity against both Gram-positive strains, such as Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), as well as the Gram-negative strain Escherichia coli. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds ranged from 2 to 16 μg/mL, which is comparable to the standard drug ciprofloxacin. nih.gov Another study on novel benzimidazole derivatives highlighted a compound, N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, which exhibited better activity against Micrococcus luteus and E. coli and equal activity to the standard against S. aureus, Staphylococcus epidermidis, and Bacillus cereus. nih.gov These findings suggest that the core benzimidazole structure, a key feature of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate, is crucial for its antibacterial potential.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Drug | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| N-substituted 6-chloro-1H-benzimidazole derivatives | Streptococcus faecalis | 4 - 8 |

| MSSA | 4 - 8 | |

| MRSA | 4 - 8 | |

| Escherichia coli | 8 - 16 | |

| Ciprofloxacin (Standard) | Streptococcus faecalis, MSSA, MRSA, E. coli | 8 - 16 |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Micrococcus luteus | Not specified (better than standard) |

| Escherichia coli | Not specified (better than standard) | |

| Staphylococcus aureus | Not specified (equal to standard) | |

| Staphylococcus epidermidis | Not specified (equal to standard) |

Note: The data in this table is for structurally related compounds and not for this compound.

The antifungal potential of benzimidazole derivatives has also been a subject of extensive research. Studies on novel benzimidazole-1,3,4-oxadiazole compounds have shown moderate to potent antifungal activities against various Candida species. nih.gov Specifically, certain derivatives exhibited significant activity against Candida albicans, Candida krusei, and Candida parapsilopsis. nih.gov Another research effort focusing on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives reported that one compound, in particular, displayed potent antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. nih.gov This compares favorably to the standard drug fluconazole. nih.gov Furthermore, a series of pyrimido-benzimidazole derivatives were evaluated for their antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Candida lunata, demonstrating good to moderate activity. researchgate.net

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Drug | Fungal Species | MIC (μg/mL) |

|---|---|---|

| N-substituted 6-chloro-1H-benzimidazole derivative | Candida albicans | 8 - 16 |

| Aspergillus niger | 8 - 16 | |

| Fluconazole (Standard) | Candida albicans | 4 |

| Aspergillus niger | 128 | |

| Benzimidazole-1,3,4-oxadiazole derivatives | Candida albicans, C. krusei, C. parapsilopsis | Moderate to potent activity |

| Pyrimido-benzimidazole derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Candida lunata | Good to moderate activity |

Note: The data in this table is for structurally related compounds and not for this compound.

The mechanisms through which benzimidazole derivatives exert their antimicrobial effects are multifaceted. One proposed mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For instance, molecular docking studies have suggested that dihydrofolate reductase (DHFR) from Staphylococcus aureus could be a target for some benzimidazole derivatives, which would disrupt folate synthesis and, consequently, microbial growth. nih.gov Another potential mechanism, particularly for antifungal activity, is the inhibition of ergosterol (B1671047) biosynthesis. Research on certain benzimidazole-oxadiazole compounds has indicated that they may act by inhibiting lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol pathway, thereby disrupting the fungal cell membrane. nih.gov

Antiprotozoal and Antiparasitic Potential (In Vitro)

Receptor Binding and Ligand-Receptor Interaction Analysis (In Vitro)

Estrogen Receptor Interaction and Binding Affinity

The interaction of benzimidazole derivatives with estrogen receptors (ER) has been a significant area of research, particularly in the context of developing novel therapies for hormone-dependent cancers. While direct studies on the estrogen receptor binding affinity of this compound are not extensively documented, research on structurally related compounds provides valuable insights. For instance, a series of 2-phenyl-1H-benzimidazoles have been synthesized and evaluated for their ability to modulate estrogen receptor activity. nih.gov These studies revealed that certain derivatives can antagonize the gene activation induced by estradiol (B170435) in ERα-positive breast cancer cells. nih.gov The antagonistic activity was found to be dependent on the presence and position of hydroxyl groups on the benzimidazole core and the 2-phenyl ring. nih.gov

Similarly, research into 1-phenyl-4-benzoyl-1H-1,2,3-triazoles, which share some structural similarities with the compound of interest, has identified potent suppressors of estrogen-related receptor α (ERRα) transcriptional functions. researchgate.net One such compound demonstrated the ability to decrease both mRNA and protein levels of ERRα and its downstream targets, leading to the inhibition of proliferation and migration of breast cancer cells with high levels of ERRα. researchgate.net These findings suggest that the core scaffold of this compound may also possess the potential for estrogen receptor interaction, warranting further investigation to determine its specific binding affinity and functional effects.

Investigations of Other Relevant Receptor Affinities

Beyond the estrogen receptor, the broader class of benzimidazole derivatives has been shown to interact with a variety of other biologically relevant receptors. For example, a study on an imidazole (B134444) derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, which is structurally similar to the title compound, revealed a significant binding affinity for lactate (B86563) dehydrogenase (LDHA) in silico. researchgate.net The docking results indicated a strong interaction at the active site of the receptor, suggesting its potential as an LDHA inhibitor. researchgate.net

Furthermore, certain 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have demonstrated selective and high affinity for the 5-HT4 receptor. researchgate.net The affinity and functional activity of these compounds were found to be influenced by the nature of the substituents on the benzimidazole ring and other parts of the molecule. researchgate.net These studies highlight the promiscuous nature of the benzimidazole scaffold and suggest that this compound could potentially interact with a range of receptors beyond the estrogen receptor, a possibility that merits further experimental exploration.

Nucleic Acid Binding and Intercalation Studies (DNA/RNA)

The ability of benzimidazole derivatives to bind to nucleic acids is a well-documented phenomenon and is often associated with their anticancer and antimicrobial activities. These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, leading to alterations in the structure and function of DNA and RNA.

A variety of biophysical and spectroscopic techniques are employed to characterize the binding of small molecules to nucleic acids. Absorption (UV-Vis) spectroscopy is a fundamental method used to detect interactions between a compound and DNA. For instance, the binding of a benzimidazolium-4-methylbenzenesulfonate charge transfer complex with calf thymus DNA was investigated using absorption spectrum analysis. researchgate.net Changes in the absorption spectrum of the compound upon addition of DNA can indicate the formation of a complex.

Fluorescence spectroscopy is another powerful tool for studying DNA binding. A special interaction between 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole and calf thymus DNA was confirmed using both UV-Vis and steady-state fluorescence spectra, which allowed for the determination of the binding constant. documentsdelivered.com

The binding of benzimidazole derivatives to nucleic acids can lead to significant changes in their conformation and stability. Intercalation, where the planar benzimidazole ring inserts between the base pairs of the DNA double helix, can cause a lengthening and unwinding of the DNA structure. This can interfere with essential cellular processes such as DNA replication and transcription. While specific studies on the impact of this compound on nucleic acid conformation are not available, the known DNA-intercalating properties of other benzimidazole compounds suggest that it may have similar effects.

Antioxidant Activity Evaluation (In Vitro Assays)

Benzimidazole derivatives have been widely investigated for their antioxidant properties. These compounds can act as antioxidants through various mechanisms, including scavenging free radicals and inhibiting lipid peroxidation. A number of in vitro assays are commonly used to evaluate the antioxidant potential of these compounds.

One such study on imines containing 1H-benzimidazoles investigated their in vitro antioxidant properties by determining their ability to inhibit rat liver microsomal lipid peroxidation (LPO). nih.gov The presence of a 4-chlorophenyl ring at the second position of the benzimidazole was found to be more effective in this regard compared to an unsubstituted phenyl ring. nih.gov

Other common assays include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.gov Studies on various benzimidazole hydrazone derivatives have shown that their antioxidant activity is influenced by the number and position of hydroxyl groups on the arylidene moiety. nih.gov For instance, the presence of at least two hydroxy groups on the arylidene moiety was associated with high antioxidant activity. nih.gov The evaluation of this compound in these assays would provide a comprehensive understanding of its antioxidant potential.

In Vitro Antioxidant Activity of Benzimidazole Derivatives

| Compound Type | Assay | Key Finding | Reference |

|---|---|---|---|

| Imines containing 1H-benzimidazoles | Lipid Peroxidation (LPO) Inhibition | Benzimidazoles with a 4-chlorophenyl at the C2 position showed higher activity. | nih.gov |

| Benzimidazole hydrazone derivatives | DPPH, FRAP, ORAC | High antioxidant activity is linked to the presence of at least two hydroxy groups on the arylidene moiety. | nih.gov |

| Benzimidazolium-4-methylbenzenesulfonate | DPPH Radical Scavenging | The charge transfer complex showed potent antioxidant activity. | researchgate.net |

| 4-(1H-triazol-1-yl)benzoic Acid Hybrids | DPPH, ABTS, FRAP | A thioether derivative exhibited the highest radical scavenging effect. | mdpi.com |

Investigation of Cellular Mechanisms and Pathways (In Vitro)

The diverse biological activities of benzimidazole derivatives are a result of their interaction with various cellular mechanisms and signaling pathways. In vitro studies on cell lines are crucial for elucidating these mechanisms.

For example, a study on a specific benzimidazole derivative, 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, demonstrated its ability to inhibit T cell proliferation by interfering with H+/K+-ATPases and subsequently down-regulating intracellular pH. researchgate.net This highlights a potential mechanism for the immunomodulatory effects of certain benzimidazoles.

In the context of cancer, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been shown to exhibit antiproliferative activity against breast cancer cell lines. nih.gov Molecular docking studies suggested that these compounds may interact with crucial amino acids in the binding site of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. nih.gov

Furthermore, phenyl-substituted benzimidazole carboxamides have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov One such inhibitor displayed excellent potency in a whole-cell assay and demonstrated in vivo efficacy in cancer models. nih.gov These findings underscore the potential of the benzimidazole scaffold to target key enzymes and pathways involved in cell proliferation and survival. Investigating the effects of this compound on these and other cellular pathways would be a critical step in understanding its full biological potential.

Modulation of Specific Intracellular Signaling Pathways

No studies were identified that investigated the effects of this compound on any specific intracellular signaling pathways.

Effects on Protein Expression and Function

There is no available data on how this compound may alter the expression or function of specific proteins.

Effects on P-glycoprotein (P-gp) Activity

No research could be found that examines the interaction of this compound with the P-glycoprotein (P-gp) transporter.

Structure Activity Relationship Sar and Rational Design of Analogs

Correlating Substituent Effects on the Benzimidazole (B57391) Moiety with Biological Activity

The benzimidazole nucleus is a versatile scaffold in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. indexcopernicus.com SAR studies on various 2-phenylbenzimidazole (B57529) derivatives have shown that modifications at the N-1, C-5, and C-6 positions of the benzimidazole ring significantly impact their therapeutic potential. nih.gov

The biological properties of the benzimidazole system are strongly influenced by substitutions at the N-1 and C-2 positions. acs.org Specifically, N-1 alkylation can positively influence chemotherapeutic efficacy. acs.org For instance, the introduction of hydrophobic alkyl chains of varying lengths (e.g., pentyl, heptyl) at the N-1 position has been shown to enhance antiproliferative activity, which is attributed to increased lipophilicity and improved membrane permeation. acs.org

Substituents on the benzene (B151609) ring portion of the benzimidazole core (positions 4, 5, 6, and 7) also play a crucial role. For example, in the context of antifungal activity, some studies suggest that a hydroxyl group at the 5-position of the benzimidazole ring may be required for activity. japsonline.com Conversely, for anti-inflammatory activity via COX-2 inhibition, a hydrophilic group at this position is preferred. nih.gov The presence of electron-withdrawing groups, such as a nitro or chloro group, at the 5(6)-position can also modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

| Position of Substitution on Benzimidazole Ring | Type of Substituent | Observed Effect on Biological Activity | Reference |

| N-1 | Alkyl chains (e.g., pentyl, heptyl) | Increased antiproliferative activity | acs.org |

| N-1 | Benzyl (B1604629) group | Increased anti-inflammatory activity | srrjournals.com |

| C-5 | Hydroxyl group | May be required for antifungal activity | japsonline.com |

| C-5 | Hydrophilic group | Enhances COX-2 inhibition (anti-inflammatory) | nih.gov |

| C-5 | Lipophilic group | Favors COX-1 inhibition (anti-inflammatory) | nih.gov |

Influence of the Phenyl Linker and 4-Chlorobenzoate (B1228818) Group on Molecular Interactions and Potency

The 2-phenyl group in 2-phenylbenzimidazole derivatives is not merely a spacer but an integral component for biological activity, often participating in crucial π-π stacking or hydrophobic interactions within the target's binding site. researchgate.net The planarity and orientation of this phenyl ring relative to the benzimidazole nucleus can dictate the molecule's ability to fit into specific binding pockets.

The terminal 4-chlorobenzoate group significantly influences the molecule's electronic and steric properties. The ester linkage introduces a polar region capable of acting as a hydrogen bond acceptor, which can be a critical interaction with amino acid residues in a target protein. The 4-chloro substituent on the benzoate (B1203000) ring is an electron-withdrawing group. This feature can positively affect biological activity, as seen in related structures where electron-withdrawing groups at the para position of a benzoyl moiety enhanced antifungal activity. japsonline.com The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

In a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl esters evaluated for anticancer activity, the presence of the ester and various substituents on the 2-phenyl ring were critical for cytotoxicity. researchgate.net For example, a compound bearing a 5-fluoro-2-hydroxyphenyl substituent was found to be the most active, highlighting the importance of the substitution pattern on the phenyl ring for biological potency. researchgate.net

Rational Design Strategies for Optimizing Ligand-Target Interactions (Theoretical and Synthetic Considerations)

Rational drug design for benzimidazole analogs often employs computational methods to predict and optimize interactions between the ligand and its biological target. Molecular docking is a key theoretical tool used to assess the binding patterns of newly designed compounds. For instance, in the design of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors, docking studies were used to confirm that the most potent compounds fit well within the enzyme's active site and interacted with key amino acid residues. researchgate.netnih.gov

Pharmacophore modeling is another computational strategy. This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This model then serves as a template for designing new molecules with potentially improved potency. mdpi.com This approach was used to design benzimidazole derivatives as potential inhibitors of E. coli DNA Gyrase B, predicting that specific functional groups at the 5(6)-position would favor interactions with key residues like Asn46 and Asp73. mdpi.com

From a synthetic standpoint, achieving these rationally designed molecules requires versatile and efficient chemical strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for functionalizing the benzimidazole core at specific positions, like C5(6), with a wide variety of aryl or amino groups. mdpi.com These advanced synthetic techniques are crucial for systematically modifying the lead structure to optimize its interaction with the target, thereby enhancing its biological activity.

Derivatization Approaches for Modulating Selectivity and Biological Profile

One common approach is the modification of the N-1 position of the benzimidazole ring. This site can be readily alkylated or acylated. For example, reacting a 2-phenylbenzimidazole with various substituted benzoyl chlorides can yield a series of N-benzoyl derivatives with potentially altered activities. japsonline.com Another strategy involves creating Schiff bases. The synthesis of Schiff bases from 2-(4-aminophenyl) benzimidazole by reacting the amino group with various aromatic aldehydes introduces significant structural diversity and has been used to develop new antimicrobial agents. srrjournals.com

Further derivatization can be achieved by modifying the functional groups on the core structure. For instance, hydroxyl groups on the benzimidazole or phenyl rings can be converted into other functional groups, such as chloromethyl groups, via reaction with thionyl chloride, which can then be used for further synthetic manipulations. These derivatization approaches allow for the fine-tuning of physicochemical properties like lipophilicity, polarity, and hydrogen bonding capacity, which in turn can modulate the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its selectivity for different biological targets.

| Derivatization Site | Synthetic Approach | Purpose | Reference |

| N-1 of Benzimidazole | Reaction with alkyl halides or acyl chlorides | Introduce diverse substituents to modulate lipophilicity and target interaction. | acs.orgjapsonline.com |

| C-2 Phenyl Ring (amino-substituted) | Reaction with aromatic aldehydes (Schiff Base formation) | Explore new chemical space and generate analogs with different biological profiles (e.g., antimicrobial). | srrjournals.com |

| Functional Groups (e.g., -OH) | Conversion to other groups (e.g., -CH2Cl with SOCl2) | Create reactive intermediates for further diversification of the scaffold. | |

| C-5(6) of Benzimidazole | Palladium-catalyzed cross-coupling reactions | Introduce a wide range of aryl or heteroaryl groups to probe specific binding pockets. | mdpi.com |

Advanced Applications and Research Areas Non Biological for Benzimidazole Esters

Exploration as Fluorescent Probes and Luminescent Materials

The inherent photophysical properties of the benzimidazole (B57391) ring system make it a common building block for fluorescent and luminescent materials. While specific studies detailing the use of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (B1228818) as a fluorescent probe are not extensively documented, the general class of 2-phenylbenzimidazoles is known for its luminescent behaviors. nih.gov For instance, derivatives of 2-(2-hydroxyphenyl)-1H-benzimidazole are well-known for their excited-state intramolecular proton transfer (ESIPT) mechanism, which leads to a large Stokes shift and intense fluorescence emission. researchgate.net This property is highly desirable for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios.

Benzimidazole-based fluorescent probes have been successfully developed for the detection of various ions and molecules. For example, a highly selective fluorescent probe, 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide), has been synthesized for the recognition of Co²⁺ ions through a fluorescence quenching mechanism. nih.gov The fluorescence of benzimidazole derivatives can be tuned by modifying the substituents on the phenyl rings, which can alter the electronic properties and photophysical characteristics of the molecule. nih.gov The presence of the 4-chlorobenzoate group in 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate could potentially influence its fluorescent properties, making it a candidate for further investigation in this area.

Table 1: Examples of Benzimidazole Derivatives and their Fluorescent Properties

| Compound Name | Target Analyte | Mechanism | Reference |

| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) | Co²⁺ | Photoinduced Electron Transfer (PET) | nih.gov |

| 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) | General fluorescent dye | Excited-State Intramolecular Proton Transfer (ESIPT) | nih.govresearchgate.net |

Potential in Scintillation Detection and Fluoroimmunoassays

Currently, there is a lack of specific research in the available scientific literature on the application of this compound in scintillation detection and fluoroimmunoassays. However, the fundamental properties required for these applications often overlap with those of fluorescent materials. Scintillators are materials that emit light upon exposure to ionizing radiation, and organic scintillators are typically aromatic compounds that can efficiently convert the energy from radiation into photons. Given the aromatic nature and potential luminescence of benzimidazole esters, this class of compounds could be explored for such applications.

Fluoroimmunoassays utilize fluorescently labeled molecules to detect and quantify specific analytes. The development of novel fluorophores with high quantum yields, photostability, and the ability to be conjugated to biomolecules is crucial in this field. While the suitability of this compound for fluoroimmunoassays has not been reported, the general potential of benzimidazole derivatives as fluorescent labels warrants investigation. researchgate.net

Applications in Light-Emitting Devices and Optical Materials

Benzimidazole derivatives are recognized for their utility in organic light-emitting diodes (OLEDs), often serving as electron-transporting materials or hosts for phosphorescent emitters. bgsu.edu The 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI) is a well-known example of a benzimidazole-based material used in OLEDs due to its high electron mobility and wide energy gap. bgsu.eduresearchgate.net The introduction of different substituents to the benzimidazole core can tune the electronic and optical properties of the material. For instance, the substitution of a cyano group on a phenanthroimidazole-based material, 4,4'-bis(1-(4-cyano-phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl, resulted in more balanced carrier mobility and enhanced electroluminescence performance compared to the unsubstituted parent compound. rsc.org

While there are no specific reports on the use of this compound in light-emitting devices, its structural similarity to other phenylbenzimidazole compounds suggests it could be a candidate for investigation as a component in OLEDs or other optical materials. nih.gov

Investigation as Corrosion Inhibitors

Benzimidazole and its derivatives are a well-established class of organic corrosion inhibitors for various metals and alloys in acidic media. electrochemsci.orguitm.edu.my Their effectiveness is attributed to the presence of heteroatoms (nitrogen), the aromatic ring system, and the lone pair of electrons on the nitrogen atoms, which facilitate the adsorption of the molecule onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment.

Studies on compounds with similar structures, such as 2-Chloro-1-(4-fluorobenzyl)benzimidazole, have demonstrated excellent corrosion inhibition for copper in sulfuric acid, with the benzene (B151609) and imidazole (B134444) rings being the active sites for adsorption. electrochemsci.org The mechanism of inhibition often involves both physical (electrostatic) and chemical (chemisorption) interactions between the inhibitor molecule and the metal surface. While specific data on the corrosion inhibition properties of this compound is not available, its molecular structure, containing the benzimidazole core, suggests it could exhibit similar protective properties.

Table 2: Corrosion Inhibition Efficiency of a Related Benzimidazole Derivative

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) | Copper | 0.5 M H₂SO₄ | 95.2 | electrochemsci.org |

Role in Coordination Chemistry and Metal Complexation

The benzimidazole moiety is a versatile ligand in coordination chemistry, capable of coordinating to metal ions through the nitrogen atoms of the imidazole ring. nih.govnih.gov The resulting metal complexes have diverse applications in catalysis, materials science, and medicinal chemistry. The synthesis and characterization of metal complexes with various benzimidazole derivatives have been extensively studied. For example, 2-(4-nitrophenyl)-1H-benzimidazole acts as a ligand to form stable complexes with transition metals, which are valuable in various catalytic processes. nih.govnih.gov

The coordination of metal ions to benzimidazole ligands can also influence their photophysical properties. The formation of zinc complexes with 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives led to an increase in their fluorescent quantum yields compared to the free ligands. researchgate.net Although no specific metal complexes of this compound have been reported, its structure suggests it can act as a ligand, coordinating with metal ions to form new complexes with potentially interesting catalytic, optical, or electronic properties. zenodo.org

Future Perspectives and Emerging Research Directions for 4 1h Benzimidazol 2 Yl Phenyl 4 Chlorobenzoate

Development of Novel and Efficient Synthetic Protocols

The future synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate (B1228818) and its analogs is poised to benefit from modern synthetic techniques that offer improvements in efficiency, yield, and environmental impact over classical methods. Key areas for development include microwave-assisted synthesis and continuous flow chemistry.

Continuous flow chemistry offers another promising avenue for the synthesis of this compound, providing advantages in scalability, safety, and process control. africaresearchconnects.comnih.gov Flow reactors can facilitate rapid optimization of reaction parameters such as temperature, pressure, and residence time. nih.gov For the synthesis of the benzimidazole (B57391) core, a packed-bed reactor containing a heterogeneous acid catalyst could be employed for the condensation reaction, allowing for easy separation of the catalyst and continuous production. nih.gov This method has been successfully applied to the synthesis of various benzimidazole-based active pharmaceutical ingredients. africaresearchconnects.com The subsequent esterification step could also be integrated into a continuous flow system, potentially enabling a fully automated, multi-step synthesis.

| Synthesis Method | Potential Advantages for 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions, potential for solvent-free conditions. semanticscholar.orgresearchgate.netnih.gov |

| Continuous Flow Chemistry | Enhanced scalability and safety, precise control over reaction parameters, potential for automation. africaresearchconnects.comnih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste, and lower operational costs. |

Integration of Advanced Computational Methodologies for Predictive Modeling

Advanced computational techniques are set to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) can provide valuable insights into the compound's properties and potential biological activities before undertaking extensive experimental work.

Molecular docking simulations can be employed to predict the binding affinity and interaction modes of this compound with various biological targets. Given the known activities of other benzimidazole derivatives, potential targets for docking studies include protein kinases, topoisomerases, and viral proteins. nih.gov These studies can help to prioritize experimental screening efforts and guide the design of new analogs with improved binding characteristics.

QSAR studies can establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. By developing robust QSAR models, it will be possible to predict the activity of novel, unsynthesized compounds, thereby streamlining the lead optimization process. semanticscholar.org

DFT calculations can be utilized to understand the electronic properties, molecular geometry, and reactivity of this compound. biotech-asia.org This information is crucial for predicting its stability, reactivity, and potential for various chemical transformations. DFT can also be used to calculate spectroscopic properties, which can aid in the characterization of the synthesized compound.

| Computational Method | Application in Research of this compound |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov |

| QSAR | Development of models to predict the biological activity of new derivatives. semanticscholar.org |

| DFT | Elucidation of electronic structure, reactivity, and spectroscopic properties. biotech-asia.org |

Discovery of New Biological Targets and Elucidation of Novel Mechanisms of Action

The benzimidazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. This provides a strong rationale for the exploration of this compound against a diverse array of biological targets.

In the realm of oncology, benzimidazole derivatives have been shown to target tubulin, topoisomerases, protein kinases, and poly (ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net Future research should involve screening this compound against a panel of cancer cell lines and key cancer-related enzymes to identify potential anticancer activity. Elucidating its mechanism of action, whether through microtubule disruption, DNA damage, or inhibition of signaling pathways, will be a critical area of investigation.

The antiviral potential of this compound is also a promising area for future studies. Benzimidazole derivatives have demonstrated activity against a variety of viruses, including hepatitis B and C viruses, HIV, and influenza virus, often by inhibiting viral polymerases or proteases. nih.govnih.gov Screening this compound against a panel of viruses could lead to the discovery of novel antiviral agents.

Furthermore, the antimicrobial properties of benzimidazoles are well-documented. acs.orgsemanticscholar.org Investigating the efficacy of this compound against a range of pathogenic bacteria and fungi could reveal new therapeutic opportunities for infectious diseases. The mechanism of action could involve the inhibition of microbial-specific enzymes or disruption of cell wall synthesis.

| Potential Biological Target Class | Examples of Specific Targets for Benzimidazoles |

| Cancer-Related Targets | Tubulin, Topoisomerase I/II, Protein Kinases, PARP. researchgate.netresearchgate.net |